Home > Products > Building Blocks P18291 > 2-Hexyl-4-pentynoic Acid
2-Hexyl-4-pentynoic Acid - 96017-59-3

2-Hexyl-4-pentynoic Acid

Catalog Number: EVT-295232
CAS Number: 96017-59-3
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Hexyl-4-pentynoic acid (HPTA) is a synthetic derivative of valproic acid (VPA). [, ] It is classified as a histone deacetylase inhibitor (HDACi). [, , , ] In scientific research, HPTA serves as a valuable tool for investigating the mechanisms of histone deacetylation and exploring potential therapeutic targets in cancer treatment. [, , , , ]

Valproic Acid (VPA)

Compound Description: Valproic acid (VPA) is a branched short-chain fatty acid known for its anticonvulsant properties. It is used to treat various seizure disorders and is also investigated for potential applications in cancer therapy. []

Relevance: HPTA is a derivative of VPA. [] The structural similarity lies in the presence of the carboxylic acid functional group and the overall carbon chain length. Both compounds share a similar backbone structure, with HPTA possessing an alkyne group in its chain.

S-2-Pentyl-4-Pentynoic Acid

Compound Description: S-2-Pentyl-4-pentynoic acid is a chiral compound and a close structural analog of HPTA. Research indicates that it is a metabolite of S-2-pentyl-4-pentynoic hydroxamic acid and exhibits a long half-life in vivo (4.2 hours) compared to VPA (1.4 hours). []

S-2-Pentyl-4-Pentynoic Hydroxamic Acid

Compound Description: S-2-Pentyl-4-pentynoic hydroxamic acid is a hydroxamic acid derivative of VPA and is considered a potent teratogen. It is also found to be extensively metabolized to S-2-pentyl-4-pentynoic acid in vivo without affecting the stereochemistry at the C2 position. []

Relevance: This compound is structurally analogous to 2-Hexyl-4-pentynoic acid (HPTA) and belongs to the class of hydroxamic acid derivatives of VPA. It shares the same carbon backbone as HPTA but contains a hydroxamic acid functional group instead of a carboxylic acid. The research highlights that while S-2-Pentyl-4-pentynoic hydroxamic acid does not inhibit HDACs, it can cause NTDs, suggesting possible pro-teratogenic effects. []

2-N-propyl-4-pentynoic acid (4-yn-VPA)

Compound Description: 2-N-propyl-4-pentynoic acid (4-yn-VPA), specifically its S-enantiomer, is a valproic acid analog recognized for its dysmorphogenic potential. Studies highlight its stereoselective dysmorphology, meaning its two enantiomers (R and S) can induce different types and severities of birth defects. []

Relevance: This compound shares a similar backbone structure with 2-Hexyl-4-pentynoic acid (HPTA), both featuring an alkyne group. The key structural difference lies in the substituent at the 2-position and the length of the alkyl chain. 4-yn-VPA has a propyl group while HPTA has a hexyl group. The research on 4-yn-VPA emphasizes the importance of stereochemistry in the biological activity of these VPA analogs. []

Trichostatin A (TSA)

Compound Description: Trichostatin A (TSA) is a natural hydroxamic acid known as a potent inhibitor of histone deacetylase (HDAC). Unlike VPA, which is active as a carboxylic acid, TSA's activity is specific to its hydroxamic acid form. []

Relevance: While not structurally identical to 2-Hexyl-4-pentynoic acid (HPTA), TSA serves as a reference compound in studies investigating the relationship between HDAC inhibition and the induction of neural tube defects (NTDs). This comparison is crucial because HPTA's mechanism of action in radiosensitization might involve pathways related to HDAC inhibition. []

Source and Classification

This compound is synthesized in laboratories and is categorized under synthetic organic chemistry, specifically within the group of terminal alkynes. Its CAS number is 96017-59-3, and it is commercially available from suppliers like TCI America and VWR .

Synthesis Analysis

The synthesis of 2-hexyl-4-pentynoic acid typically involves the following methods:

  1. Alkyne Formation: The initial step often includes the formation of an alkyne using a suitable precursor. Common methods include:
    • Sonogashira Coupling: This palladium-catalyzed reaction allows for the coupling of aryl halides with terminal alkynes.
    • Hydroboration-Oxidation: This method can be utilized to introduce the alkyne functional group into the desired carbon chain.
  2. Carboxylic Acid Formation: The final step involves oxidizing the alkyne to form the corresponding carboxylic acid. This can be achieved through:
    • Oxidative Hydrolysis: Utilizing reagents like potassium permanganate or ozone under controlled conditions.

These synthetic routes require careful control of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Molecular Structure Analysis

The molecular structure of 2-hexyl-4-pentynoic acid features a linear carbon chain with a terminal carboxylic acid group and an alkyne functional group located at the fourth carbon position. Key structural characteristics include:

  • Carbon Chain Length: Eleven carbon atoms.
  • Functional Groups: One carboxylic acid (-COOH) and one alkyne (triple bond).
  • Geometric Configuration: The presence of the triple bond introduces rigidity in the molecule, affecting its reactivity and interactions with biological targets.

The specific gravity of this compound at 20 °C is approximately 0.94, indicating it is less dense than water .

Chemical Reactions Analysis

2-Hexyl-4-pentynoic acid participates in several significant chemical reactions:

  1. Esterification: Reacts with alcohols to form esters, which are useful in various applications including flavoring agents and fragrances.
  2. Hydrogenation: Under catalytic conditions, it can be reduced to form saturated fatty acids.
  3. Decarboxylation: Can undergo decarboxylation under high temperatures or specific catalysts to yield hydrocarbons.

These reactions are crucial for its applications in organic synthesis and medicinal chemistry.

Mechanism of Action

The primary mechanism of action for 2-hexyl-4-pentynoic acid relates to its role as a histone deacetylase inhibitor. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to tighter DNA wrapping and reduced gene expression. By inhibiting HDACs, this compound promotes increased acetylation of histones, thereby enhancing gene expression related to neuroprotection and anti-cancer effects.

In experimental studies, it has been shown that at concentrations around 5 µM, 2-hexyl-4-pentynoic acid significantly increases levels of acetylated histone H3 in cerebellar granule cells . Furthermore, it has demonstrated potential therapeutic effects against breast carcinoma by sensitizing tumor cells to chemotherapeutic agents like hydroxyurea through modulation of DNA repair mechanisms .

Physical and Chemical Properties Analysis

The physical properties of 2-hexyl-4-pentynoic acid include:

  • Appearance: Clear liquid, colorless to light yellow.
  • Density: Approximately 0.94 g/cm³ at 20 °C.
  • Refractive Index: Around 1.45.
  • Flash Point: Approximately 139 °C.

Chemical properties include its reactivity with nucleophiles due to the electrophilic nature of the carbonyl group in the carboxylic acid, making it suitable for various synthetic applications .

Applications

2-Hexyl-4-pentynoic acid has several notable applications:

  1. Pharmaceutical Research: As a histone deacetylase inhibitor, it shows promise in cancer therapy, particularly in breast cancer treatment by enhancing the efficacy of existing chemotherapeutics .
  2. Neuroprotection Studies: Its ability to modulate gene expression related to neuroprotection makes it a candidate for research into neurodegenerative diseases.
  3. Organic Synthesis: Utilized as an intermediate in synthesizing other organic compounds due to its reactive functional groups.
Introduction to 2-Hexyl-4-pentynoic Acid (HPTA)

Chemical Background and Structural Properties

2-Hexyl-4-pentynoic acid (HPTA), also known as 2-propargyloctanoic acid (CAS No.: 96017-59-3), is an alkyne-functionalized branched-chain fatty acid with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol [1] [4] [9]. It exists as a colorless to light yellow/orange clear liquid at room temperature with a density of 0.94 g/cm³ and a refractive index (n20/D) of 1.45 [1] [4] [9]. The compound features a terminal alkyne group (-C≡CH) at the 4-position and a carboxylic acid group at the 1-position of a hexyl-substituted carbon chain. This structure enables dual functionality: participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions and epigenetic modulation via histone deacetylase (HDAC) inhibition [8]. Its pKa is predicted at 4.24 ± 0.21, indicating moderate acidity typical of carboxylic acids [9]. HPTA requires storage under inert gas at room temperature (recommended <15°C) due to air sensitivity [4] [9].

Table 1: Fundamental Physicochemical Properties of HPTA

PropertyValueMeasurement Conditions
Molecular FormulaC₁₁H₁₈O₂-
Molecular Weight182.26 g/mol-
AppearanceColorless to light yellow liquidRoom temperature
Density0.94 g/cm³20°C
Refractive Index1.45n20/D
SolubilitySoluble in DMSO (548.67 mM), ethanol25°C
Storage ConditionsInert gas, <15°C recommended-

Historical Development as a Valproic Acid (VPA) Derivative

HPTA was rationally designed as a derivative of the established HDAC inhibitor valproic acid (VPA) to overcome VPA’s pharmacokinetic limitations. While VPA requires high therapeutic doses (500 μM) for anti-tumor activity—associated with teratogenicity and hepatotoxicity—HPTA achieves comparable or superior biological activity at significantly lower concentrations (IC₅₀ = 13 μM for HDAC inhibition) [2] [5] [8]. Structural optimizations include:

  • Alkyne Extension: Introduction of a terminal alkyne at the 4-position enhances zinc-binding affinity in HDAC catalytic pockets, improving inhibitory potency [8].
  • Hexyl Chain Elongation: A six-carbon side chain increases lipophilicity (log P > VPA), promoting cellular membrane permeability and intracellular accumulation [8] [9].Neuroprotective studies demonstrated HPTA’s ability to induce histone hyperacetylation and upregulate heat shock protein 70 (HSP70) at 10–25 μM concentrations, protecting neurons from glutamate-induced excitotoxicity without significant adverse effects [8]. This low-toxicity profile, combined with its click chemistry compatibility, positioned HPTA as a versatile tool for probing epigenetic mechanisms and designing targeted therapies [8] [9].

Table 2: Comparative Profile of HPTA and Valproic Acid (VPA)

ParameterHPTAVPABiological Implication
HDAC Inhibition (IC₅₀)13 μM334–448 μM25–34-fold increased potency for HPTA
Effective Dose (Cancer)15 μM500 μMReduced off-target toxicity risk
Neuroprotective Dose10–25 μM≥250 μMWider therapeutic window for HPTA
Key Structural FeaturesTerminal alkyne, C6-alkyl chainLinear short-chain fatty acidEnhanced target engagement & cell uptake

Significance in Epigenetic and Oncological Research

HPTA has emerged as a pivotal tool in oncology due to its dual epigenetic and DNA repair-targeting activities:

  • Epigenetic Modulation: As a class I/II HDAC inhibitor, HPTA promotes histone hyperacetylation, relaxing chromatin structure and reactivating tumor suppressor genes silenced in malignancies [5] [8]. This activity synergizes with DNA-damaging agents by preventing repair gene expression [7].

  • DNA Repair Interference: In breast carcinoma, HPTA (15 μM) sensitizes tumor cells to hydroxyurea (HU) and radiotherapy by disrupting homologous recombination (HR) repair. It inhibits replication protein A2 (RPA2) hyperphosphorylation—a critical step in HR initiation—and downregulates Rad51 recombinase via UCHL3-dependent deubiquitination [2] [5] [6]. This results in accumulation of unresolved DNA double-strand breaks (DSBs), evidenced by increased γH2AX and 53BP1 foci [6].

  • Triple-Negative Breast Cancer (TNBC) Applications: HPTA enhances HU cytotoxicity in MDA-MB-231 and MDA-MB-468 TNBC cells by:

  • Suppressing ATR-CHK1 signaling, reducing S-phase arrest and forcing cells into mitosis with DNA damage [5] [7].
  • Inhibiting RPA2-mediated Rad51 recruitment to DSBs, impairing HR efficiency [5] [7].Synergy studies show HPTA + HU reduces TNBC cell survival by 60–75% compared to single agents [5] [7].
  • Radiosensitization: In vivo, HPTA (20 mg/kg) potentiates radiotherapy in DMBA-induced breast cancer models. It extends radiation-induced DSB persistence by 3-fold through Rad51 depletion, significantly delaying tumor recurrence [6].

Table 3: Key Mechanisms of HPTA in Breast Cancer Models

Mechanistic TargetEffect of HPTAFunctional Consequence
RPA2 HyperphosphorylationInhibitionDisrupted DNA repair complex assembly
Rad51 ExpressionDownregulation via UCHL3 inhibitionImpaired homologous recombination
ATR-CHK1 PathwaySuppressionReduced S-phase arrest; mitotic catastrophe
HDAC Activity (Class I/II)Competitive inhibitionHistone hyperacetylation; gene reactivation
HSP70 InductionUpregulationCytoprotection in normal tissues

HPTA’s multifaceted actions—epigenetic modulation, DNA repair disruption, and HSP70-mediated cytoprotection—highlight its potential as a novel sensitizer for genotoxic therapies in resistant cancers. Ongoing research explores its application in combinatorial regimens against solid tumors beyond breast carcinoma [5] [6] [7].

Properties

CAS Number

96017-59-3

Product Name

2-Hexyl-4-pentynoic Acid

IUPAC Name

2-prop-2-ynyloctanoic acid

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13)

InChI Key

DUQSBRQHALCSLC-UHFFFAOYSA-N

SMILES

CCCCCCC(CC#C)C(=O)O

Synonyms

2-(2-propyn-1-yl)-octanoic acid

Canonical SMILES

CCCCCCC(CC#C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.